Mesitylene-d12

Vue d'ensemble

Description

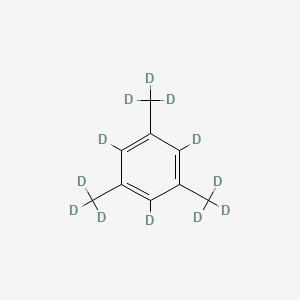

Mesitylene-d12 (C6H6D12) is a synthetic organic compound used as a reference material in scientific research. It is a colorless liquid with a sweet, aromatic odor and is miscible with most organic solvents. Mesitylene-d12 is used in a variety of applications, including as a tracer in metabolic studies, in chemical synthesis, and as an indicator in analytical chemistry.

Applications De Recherche Scientifique

Catalysis

Mesitylene-d12: is utilized as a precursor in catalytic reactions due to its stability and ease of functionalization. It facilitates more efficient and environmentally friendly production processes for pharmaceuticals, polymers, and fine chemicals . This application not only minimizes waste but also contributes to cost-effective and sustainable manufacturing practices.

Energy Storage

In the field of advanced energy storage systems, Mesitylene-d12 plays a crucial role. It is used as a solvent in the liquid-liquid interface growth method for the formation of highly crystalline cubic shape C70 crystals. These structures exhibit excellent sensing capabilities for vapor-phase aromatic solvents .

Environmental Remediation

Mesitylene-d12: shows remarkable efficacy in adsorbing and removing volatile organic compounds (VOCs) from air and water. It is instrumental in the synthesis of amine-enriched porous polymer gels, which are used for environmental cleanup efforts .

Alternative Fuels

The compound serves as a valuable component in the development of alternative fuels. It is involved in the transformation of acetone into mesitylene, which is an attractive reaction to prepare renewable fuels and chemicals .

Material Science

Mesitylene-d12: is used as a core in the synthesis of new tritopic nitrogen-containing linkers. These linkers are crucial in the design of metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis .

Chemical Synthesis

In organic synthesis, Mesitylene-d12 acts as a catalyst, enabling the production of various fine chemicals and pharmaceuticals in a more efficient manner. Its stability and ease of functionalization make it a preferred choice for synthesizing complex molecules .

Propriétés

IUPAC Name |

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-ZPMNDIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369905 | |

| Record name | Mesitylene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesitylene-d12 | |

CAS RN |

69441-16-3 | |

| Record name | Mesitylene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69441-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is mesitylene-d12 chosen as a solvent in studies involving resorcinarene cavitands and capsules?

A1: Mesitylene-d12 is selected due to its inability to compete for the binding sites within the cavitands and capsules. This characteristic allows researchers to specifically study the interaction of desired guest molecules with the host structures without interference from the solvent [, ]. Its aromatic nature also allows for good solubility of the often large, aromatic host molecules.

Q2: Can you provide an example of how mesitylene-d12 helps elucidate host-guest interactions in the provided research?

A2: In one study [], a cavitand-capsule chimera (1) was synthesized and its molecular recognition properties were investigated. Using mesitylene-d12 as the NMR solvent, researchers observed distinct signals for guests binding within the cavitand (1-adamantylcarbonitrile, 10a) and capsule (trans-4,4’-dimethylstilbene, 9a) compartments of the chimera. This demonstrated the simultaneous and independent binding of different guest molecules within the two distinct cavities.

Q3: How does the use of mesitylene-d12 in Diffusion Ordered Spectroscopy (DOSY) aid in studying supramolecular assemblies?

A3: DOSY NMR experiments performed in mesitylene-d12 helped confirm the formation of a unique supramolecular assembly comprised of the cavitand-capsule chimera and its guests []. The distinct diffusion coefficients observed for the assembly (12•9a•10a2) versus smaller, faster-diffusing molecules like free mesitylene-d12, 9a, and 10a provided strong evidence for the existence of a stable, discrete supramolecular structure.

Q4: Beyond studying host-guest chemistry, has mesitylene-d12 been utilized in other research areas showcased in the articles?

A4: Yes, one study [, ] investigated the oxidation of toluene derivatives by a nonheme iron(IV)-oxo complex. Mesitylene-d12 served as a substrate in kinetic isotope effect (KIE) experiments, replacing mesitylene to probe the mechanism of C-H bond cleavage. The significant decrease in KIE observed with increasing acid concentration, along with the acceleration of the oxidation rate, provided insights into the rate-determining step involving electron transfer from the toluene derivative to the protonated iron(IV)-oxo complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)